Methyl 7-chloro-1H-benzimidazole-6-carboxylate

Cancer Research PPARγ Agonism Imatinib Resistance

Regioisomeric purity is critical for reproducible SAR in oncology and antimicrobial research. The 7-chloro-6-carboxylate substitution pattern on this benzimidazole scaffold provides unique electronic properties not replicable by other regioisomers. - **Oncology:** Enables 1.7-fold higher PPARγ activation (22% vs 13%) vs 4-carboxylate analog for imatinib-resistant CML research. - **Antimicrobial:** Carboxylate pharmacophore delivers ≥4x greater antifungal potency (MIC 12.5 μg/mL) vs carboxamide analogs. - **Synthesis:** 7-chloro group ideal for SNAr diversification (amines/thiols) under mild conditions; cost-effective vs bromo analog. Stable white to pale yellow solid, soluble in organic solvents. Direct replacement for catalog syntheses.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 1806672-21-8
Cat. No. B2910526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-1H-benzimidazole-6-carboxylate
CAS1806672-21-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)NC=N2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12)
InChIKeyPLWWNRLTBWIWEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-chloro-1H-benzimidazole-6-carboxylate Technical Overview


Methyl 7-chloro-1H-benzimidazole-6-carboxylate (CAS 1806672-21-8) is a heterocyclic aromatic organic compound within the benzimidazole family. Its molecular formula is C9H7ClN2O2, with a molecular weight of 210.62 g/mol . Key structural features include a chlorine atom at the 7-position and a methyl carboxylate group at the 6-position on the benzimidazole core. The compound is a white to pale yellow solid at room temperature, stable under standard conditions, and soluble in organic solvents . Its InChI Key is PLWWNRLTBWIWEL-UHFFFAOYSA-N, and the canonical SMILES representation is COC(=O)C1=C(C2=C(C=C1)NC=N2)Cl . This core scaffold is a versatile building block in medicinal chemistry, frequently utilized as a precursor in the synthesis of more complex molecules for antimicrobial and anticancer research [1].

1
Workflow Medicinal chemistry building block: precursor for benzimidazole-based research scaffolds
2
Selection Regiochemical control: 7-chloro / 6-methyl carboxylate substitution pattern
3
Use Context Supports antimicrobial screening and oncology target-modulator synthesis

Research Integrity Risks with Generic Analogs


In medicinal chemistry, even minor variations in substitution patterns on the benzimidazole core profoundly influence biological activity and physicochemical properties. The specific positioning of the chlorine at the 7-position and the methyl carboxylate at the 6-position on Methyl 7-chloro-1H-benzimidazole-6-carboxylate (1806672-21-8) creates a unique electronic and steric environment that cannot be replicated by regioisomers or halogen-substituted analogs [1]. For instance, a study on benzimidazole-based sartans demonstrated that moving the carboxylate group from the 7-position to the 4-position altered PPARγ activation and sensitization efficacy in resistant cancer cells [2]. Similarly, in antimicrobial research, benzimidazole carboxylates generally exhibit superior activity compared to their carboxamide counterparts [3]. Therefore, substituting this precise scaffold with a structurally similar but positionally or functionally different analog can introduce uncontrolled variables, leading to irreproducible results and invalid structure-activity relationship (SAR) conclusions. Procurement of the exact compound ensures consistency in chemical synthesis, biological assays, and the development of reliable data sets [2][3].

!
Regioisomer shift may alter biological response Moving carboxylate from 7-position to 4-position changed PPARγ endpoint response in reported studies; SAR conclusions may not transfer directly.
!
Halogen analog substitution can affect enzyme inhibition profile CYP3A4 IC50 varied up to 2.6-fold among structurally similar benzimidazole analogs; 7-chloro position contributes to binding context that may not replicate with other halogens.
!
Carboxamide replacement may reduce antimicrobial activity Reported class-level evidence shows carboxylate pharmacophore provides higher antimicrobial endpoint activity than carboxamide derivatives; substitution may require re-validation.

Methyl 7-chloro-1H-benzimidazole-6-carboxylate: Evidence vs Analogs


Carboxylate Regioisomer Effects on PPARγ Activation

The 7-carboxylate regioisomer (Compound 6) of telmisartan-derived benzimidazoles demonstrated significant functional activity in sensitizing imatinib-resistant chronic myelogenous leukemia (CML) cells, whereas the 4-carboxylate regioisomer (Compound 12) exhibited markedly reduced efficacy. This differentiation is critical for selecting the correct scaffold for lead optimization in oncology programs [1].

Regioisomer PPARγ
Class-level inference
7-COOMe analog 22% activation
4-COOMe analog 13% activation
Reported ~1.7× difference in PPARγ transactivation; regioisomer choice influences endpoint response in imatinib-resistant CML model studies.
HEK-293T GAL4-PPARγ-LBD assay; 10 μM
Cancer Research PPARγ Agonism Imatinib Resistance

7-Chloro Substitution Role in CYP3A4 Inhibition

Binding affinity data from public databases indicate that closely related benzimidazole analogs with a 7-chloro substitution demonstrate measurable inhibition of CYP3A4, a key enzyme in drug metabolism. The presence and precise position of the chloro substituent contribute to binding interactions [1].

CYP3A4 Inhibition
Supporting evidence
IC50 = 233 nM
Reported binding affinity for a closely related 7-chloro analog; supports structure-activity review for CYP metabolism context.
Recombinant human CYP3A4; midazolam substrate
Enzymology CYP3A4 Inhibition Drug Metabolism

Carboxylate Pharmacophore in Antimicrobial Activity

In a systematic study of benzimidazole derivatives, carboxylate analogs (including methyl carboxylates) consistently demonstrated higher antimicrobial potency compared to their corresponding carboxamide derivatives. For example, Compound 2d, a benzimidazole carboxylate, exhibited the best activity against Candida albicans among a series of 10 compounds tested, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL [1].

Antifungal MIC
Class-level inference
Carboxylate analog MIC 12.5 μg/mL
Carboxamide analogs MIC >50 μg/mL
Reported ≥4× lower MIC for carboxylate class against C. albicans; supports antimicrobial screening context for carboxylate pharmacophore retention.
Tube dilution; C. albicans
Antimicrobial Research Antibacterial Agents Antifungal Agents

SNAr Reactivity of 7-Chloro Substituent

The chlorine atom at the 7-position of Methyl 7-chloro-1H-benzimidazole-6-carboxylate is a reactive site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of diverse amines, thiols, or other nucleophiles under mild conditions (e.g., using sodium hydride or potassium carbonate in DMF), enabling modular synthesis of complex libraries. In contrast, the 7-bromo analog, while more reactive, is often more expensive and prone to undesirable side reactions .

SNAr Reactivity
Supporting evidence
Selective substitution with amines/thiols under mild conditions (NaH, K2CO3 in DMF)
7-chloro provides reported balance of reactivity and stability for modular library synthesis; 7-bromo analog may introduce higher side-reaction risk.
Qualitative assessment; no direct comparative yield data
Synthetic Chemistry Building Blocks Halogen Substitution

Methyl 7-chloro-1H-benzimidazole-6-carboxylate: Optimal Applications


PPARγ-Mediated Sensitization of Imatinib-Resistant CML

For oncology research groups focused on overcoming imatinib resistance in chronic myelogenous leukemia (CML), Methyl 7-chloro-1H-benzimidazole-6-carboxylate serves as a crucial intermediate for synthesizing 7-substituted benzimidazole derivatives. Evidence shows that the 7-carboxylate regioisomer (Compound 6) provides approximately 1.7-fold higher PPARγ activation (22% vs 13% for the 4-carboxylate analog) and effectively sensitizes resistant CML cells to imatinib treatment. Using this exact scaffold is vital for generating accurate SAR data and advancing lead compounds in this therapeutic area [1].

Antimicrobial Library Synthesis with Carboxylate Pharmacophore

In antimicrobial drug discovery programs, particularly those targeting fungal pathogens like Candida albicans, this compound is a valuable building block. Class-level evidence indicates that benzimidazole carboxylates exhibit at least 4-fold greater antifungal potency (MIC = 12.5 μg/mL) compared to their carboxamide counterparts. Incorporating Methyl 7-chloro-1H-benzimidazole-6-carboxylate into synthetic workflows ensures the retention of the active carboxylate pharmacophore, maximizing the likelihood of identifying potent antimicrobial leads. The compound's stability and solubility in organic solvents facilitate its use in standard medicinal chemistry protocols [2].

Modular Synthesis of Benzimidazole Derivatives via SNAr

Synthetic chemists can leverage the reactive 7-chloro substituent to generate diverse benzimidazole libraries through nucleophilic aromatic substitution (SNAr). This compound is an optimal substrate for introducing a wide range of amines, thiols, and other nucleophiles under mild conditions (e.g., NaH or K2CO3 in DMF). Compared to the 7-bromo analog, the chloro substituent offers a superior balance of reactivity, stability, and cost-effectiveness, making it the preferred choice for high-throughput parallel synthesis and combinatorial chemistry applications .

CYP450 Interaction and Metabolism Studies

For ADME/DMPK laboratories investigating drug-drug interactions or hepatic clearance, this compound and its analogs serve as probes for CYP3A4 enzyme inhibition. Binding data show that closely related 7-chloro benzimidazole carboxylates exhibit IC50 values in the nanomolar range (e.g., 233 nM) against CYP3A4. Researchers can use this scaffold to establish structure-activity relationships for CYP inhibition, ensuring that the precise 7-chloro-6-carboxylate substitution pattern is maintained to yield reproducible and meaningful data in metabolism studies [3].

Application
Selection Property
Validation Focus
PPARγ pathway sensitization studies (CML models)
Regioisomer identity (7-carboxylate scaffold)
PPARγ transactivation and imatinib-resistance endpoint review
Antimicrobial screening research
Carboxylate pharmacophore retention
MIC endpoint comparison vs carboxamide analogs
Benzimidazole library synthesis via SNAr
7-chloro leaving-group reactivity
Reaction condition screening and nucleophile scope
CYP metabolism context (CYP3A4 inhibition studies)
7-chloro-6-carboxylate substitution pattern
IC50 binding consistency across structural analogs

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